molecular formula C10H10N2O B578198 1-Methoxyisoquinolin-7-amine CAS No. 1374652-02-4

1-Methoxyisoquinolin-7-amine

Cat. No.: B578198
CAS No.: 1374652-02-4
M. Wt: 174.203
InChI Key: BPOVWGNHGXTZQY-UHFFFAOYSA-N
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Description

1-Methoxyisoquinolin-7-amine is a chemical compound with the molecular formula C10H10N2O. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinolin-7-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methoxyisoquinoline with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amine group at the 7th position of the isoquinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyisoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy group at the 1st position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms such as this compound alcohols or amines.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

1-Methoxyisoquinolin-7-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methoxyisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methoxyisoquinolin-7-amine can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which lacks the methoxy and amine groups.

    1-Methoxyisoquinoline: Similar structure but without the amine group at the 7th position.

    7-Aminoisoquinoline: Similar structure but without the methoxy group at the 1st position.

Uniqueness: this compound is unique due to the presence of both the methoxy group at the 1st position and the amine group at the 7th position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-methoxyisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOVWGNHGXTZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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